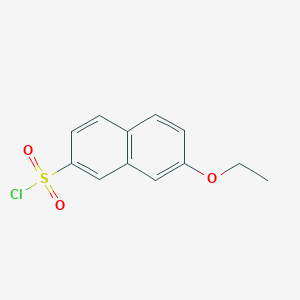

7-ethoxynaphthalene-2-sulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-ethoxynaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C12H11ClO3S and a molecular weight of 270.73 g/mol. This compound is widely used in scientific research due to its various properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxynaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 7-ethoxynaphthalene. This process can be achieved by reacting 7-ethoxynaphthalene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

7-ethoxynaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under controlled conditions to prevent over-reduction.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Sulfinic Acids: Formed by reduction reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 7-ethoxynaphthalene-2-sulfonyl chloride is as an intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the development of selective inhibitors for matrix metalloproteinases (MMPs), which are crucial in various diseases, including cancer and arthritis. For instance, derivatives of this compound have shown promising activity against MMP-12 and MMP-13, indicating its potential in designing therapeutic agents for inflammatory conditions .

Antiproliferative Agents

Research has demonstrated that modifications of naphthalene sulfonamides, including this compound, can lead to new antiproliferative agents. These compounds exhibit significant activity against cancer cell lines such as HeLa and MCF-7. The introduction of hydrophilic groups has been shown to enhance their solubility and bioavailability, making them more effective as therapeutic agents .

Material Science

In material science, this compound is used in the synthesis of functional polymers and coatings. Its ability to form sulfonamide linkages allows for the modification of polymer properties, enhancing their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and biomedical devices.

Data Table: Applications Overview

Case Study 1: MMP Inhibitors Development

A study focused on synthesizing hydroxamic acid-based inhibitors revealed that derivatives of this compound exhibited significant inhibitory activity against MMPs. These compounds were purified through column chromatography, demonstrating their potential as therapeutic agents targeting cancer metastasis .

Case Study 2: Antiproliferative Activity

In another investigation, a series of modified naphthalene sulfonamides were tested for antiproliferative effects against HeLa cells. The study found that specific structural modifications retained potency while improving solubility, showcasing the utility of this compound in drug design .

Mecanismo De Acción

The mechanism of action of 7-ethoxynaphthalene-2-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparación Con Compuestos Similares

Similar Compounds

- 7-methoxynaphthalene-2-sulfonyl chloride

- 7-ethoxynaphthalene-1-sulfonyl chloride

- 7-propoxynaphthalene-2-sulfonyl chloride

Uniqueness

7-ethoxynaphthalene-2-sulfonyl chloride is unique due to its specific ethoxy group at the 7-position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Actividad Biológica

7-Ethoxynaphthalene-2-sulfonyl chloride (CAS No. 186550-33-4) is a sulfonyl chloride derivative with significant potential in medicinal chemistry. Its structural characteristics, including a naphthalene core and an ethoxy group, contribute to its biological activity, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by various studies and data.

- Molecular Formula : C₁₂H₁₁ClO₃S

- Molecular Weight : 270.73 g/mol

- Structure : The compound features a sulfonyl chloride group, which enhances its reactivity and potential for biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its sulfonamide functional group, which is known for its role in inhibiting bacterial growth and modulating various biological pathways.

Antimicrobial Properties

Sulfonamides have a long history of use as antibacterial agents. Research indicates that derivatives of sulfonamides can effectively inhibit enzymes critical to bacterial survival. For instance, studies have shown that similar compounds can inhibit β-lactamase enzymes, reversing antibiotic resistance in certain bacterial strains .

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | AmpC β-lactamase | 25 nM | |

| Suramin | h-P2X5 receptor | 16.07 ± 0.15 |

Anticancer Potential

Recent studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are upregulated in cancerous tissues. For example, sulfonamide derivatives have been shown to modulate inflammatory pathways that are often dysregulated in cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonamide derivatives is crucial for optimizing their biological activity. The presence of different substituents on the naphthalene ring can significantly influence the compound's efficacy against specific targets.

Key Findings from SAR Studies:

- Substituent Variability : Variations in the ethoxy group or additional functional groups can enhance binding affinity to target enzymes.

- Inhibition Potency : Compounds with specific substitutions demonstrated IC₅₀ values significantly lower than those without such modifications, indicating that strategic alterations can improve therapeutic efficacy .

Case Studies

Several case studies have explored the biological activity of sulfonamide derivatives, including those structurally related to this compound:

- Inhibition of P2X Receptors : A study reported the synthesis of sulfonamide derivatives that selectively inhibited h-P2X receptors, showcasing their potential in treating pain and inflammatory diseases .

- Antimicrobial Activity Against Resistant Strains : Another investigation highlighted how certain sulfonamide derivatives could inhibit AmpC β-lactamase, effectively lowering the minimum inhibitory concentrations (MICs) of antibiotics in resistant bacterial strains .

Propiedades

IUPAC Name |

7-ethoxynaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3S/c1-2-16-11-5-3-9-4-6-12(17(13,14)15)8-10(9)7-11/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBROCIXIVKLWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.